molecular formula C15H16ClN3O3 B6332145 L-Phenylalanine-p-nitroanilide hydrochloride CAS No. 140400-06-2

L-Phenylalanine-p-nitroanilide hydrochloride

Cat. No. B6332145
CAS RN: 140400-06-2
M. Wt: 321.76 g/mol
InChI Key: PUPPBYXRHSFLCY-UQKRIMTDSA-N
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Description

L-Phenylalanine-p-nitroanilide hydrochloride (L-Phe-p-NA HCl) is an important synthetic compound used in many scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of about 250 °C. L-Phe-p-NA HCl is used in the synthesis of many different compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in biochemical and physiological experiments.

Scientific Research Applications

Enzyme Substrate Studies

L-Phenylalanine-p-nitroanilide hydrochloride has been utilized extensively in the study of enzyme-catalyzed reactions. For instance, its hydrolysis by chymotrypsin has been observed in various studies, revealing insights into enzyme kinetics and specificity. One study synthesized monomers containing L-phenylalanine p-nitroanilide and co-polymerized them with acrylamide and acrylic acid, examining chymotrypsin-catalyzed hydrolysis rates (Fu & Morawetz, 1976). Another research focused on the enzyme-catalyzed hydrolysis of this compound when bound to agarose, analyzing the impact of spacer length and enzyme adsorption (Fischer, Lange, & Jakubke, 1978).

Chromogenic Substrate for Protease Assays

L-Phenylalanine-p-nitroanilide hydrochloride serves as a chromogenic substrate for various protease assays. Its hydrolysis releases p-nitroaniline, which can be quantified colorimetrically. This attribute makes it an ideal compound for studying enzymatic activity in different proteases, as demonstrated in the preparation and properties of similar chromogenic substrates (Erlanger, Kokowsky, & Cohen, 1961).

Studying Proteinase Specificity

This compound has also been used to investigate the specificity of various proteinases. For example, a study employed L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide, a compound similar to L-Phenylalanine-p-nitroanilide hydrochloride, to assay thiol proteinases like papain and bromelain, providing insights into enzyme-substrate interactions (Filippova IYu et al., 1984).

Physicochemical Studies

Apart from enzymatic studies, this compound has been used in physicochemical research, such as investigating the influence of near-infrared radiation on the pKa values of L-Phenylalanine, highlighting the molecular interactions and changes under different conditions (Olsztynska, Komorowska, & Dupuy, 2006).

Molecular Probes and Substrate Studies

Further, it has been incorporated in the design of molecular probes for detecting specific enzymes and in the study of the enzymatic hydrolysis of substrates. A molecular probe containing L-phenylalanine p-nitroanilide was developed for detecting serine proteases, demonstrating its utility in biochemical assays (Ishida et al., 2021).

properties

IUPAC Name

(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3.ClH/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21;/h1-9,14H,10,16H2,(H,17,19);1H/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPPBYXRHSFLCY-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine-p-nitroanilide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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